molecular formula C7H15NS2 B12689121 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine CAS No. 54717-14-5

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine

Cat. No.: B12689121
CAS No.: 54717-14-5
M. Wt: 177.3 g/mol
InChI Key: BHTMBVSWSZTUBT-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is a sulfur-containing heterocyclic compound recognized for its distinctive organoleptic properties, characterized by a complex odor profile with watermelon and alliaceous notes . This clear to pale yellow liquid is utilized by researchers as a key flavoring agent in the development and study of food flavor systems, particularly for enhancing profiles of various summer fruits, seasonings, and meat products . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, assigning it JECFA Number 2116 and concluding that there is no safety concern at current levels of intake when used as a flavouring agent . It is also identified by FEMA number 4667 . With a molecular formula of C7H13NS2 and a molecular weight of 175.32 g/mol, this compound presents low solubility in water but is soluble in alcohol and other common organic solvents, making it suitable for various experimental applications . Researchers value this compound for investigating the role of sulfur-containing heterocycles in flavor chemistry and food science. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54717-14-5

Molecular Formula

C7H15NS2

Molecular Weight

177.3 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-1,3,5-dithiazinane

InChI

InChI=1S/C7H15NS2/c1-4-7-9-5(2)8-6(3)10-7/h5-8H,4H2,1-3H3

InChI Key

BHTMBVSWSZTUBT-UHFFFAOYSA-N

Canonical SMILES

CCC1SC(NC(S1)C)C

density

0.961-0.967

physical_description

Pale yellow liquid;  Alliaceous aroma

solubility

Insoluble in water;  Soluble in fats
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the dithiazine ring undergo oxidation, forming sulfoxides and sulfones. This reaction is critical for understanding the compound’s stability and behavior in oxidative environments.

Reaction Type Products Conditions Key Findings
Sulfur oxidationSulfoxides (mono- and di-oxides)Ambient to elevated temperaturesOxidation occurs preferentially at sulfur atoms in the 1,3,5 positions .
Further oxidationSulfonesStrong oxidizing agents (e.g., H₂O₂, O₃)Complete oxidation of sulfur yields stable sulfone derivatives.

Mechanistic Insights :

  • The dithiazine ring’s electron-rich sulfur atoms are susceptible to electrophilic attack, leading to stepwise oxidation.

  • Sulfoxide intermediates are often detected in analytical studies, confirming the reaction pathway .

Thermal Decomposition

While specific thermal decomposition pathways for this compound are not extensively documented, related dithiazines exhibit fragmentation under high temperatures.

Condition Observed Products Notes
Heating (>150°C)Thiols, ammonia, hydrocarbonsDecomposition likely involves cleavage of C–S and N–S bonds .
Catalytic pyrolysisH₂S, methylthiol derivativesSide-chain alkyl groups (ethyl, methyl) contribute to volatile byproducts .

Biological Metabolism

In biological systems, 2-ethyl-4,6-dimethyldihydro-1,3,5-dithiazine undergoes enzymatic transformations, primarily via S-oxidation and ring cleavage .

Metabolic Pathways

  • S-Oxidation :

    • Liver enzymes (e.g., cytochrome P450) oxidize sulfur atoms to sulfoxides and sulfones .

    • These polar metabolites are excreted in urine .

  • Ring Cleavage :

    • Enzymatic hydrolysis or oxidation breaks the dithiazine ring, yielding smaller fragments such as thiols and amines .

    • Example pathway:

      DithiazineOxidationSulfoneHydrolysisCH3SH+NH3+Hydrocarbons\text{Dithiazine} \xrightarrow{\text{Oxidation}} \text{Sulfone} \xrightarrow{\text{Hydrolysis}} \text{CH}_3\text{SH} + \text{NH}_3 + \text{Hydrocarbons}

Toxicological Relevance

  • Studies on structurally similar dithiazines (e.g., 2,4,6-trimethyldihydro-1,3,5-dithiazine) indicate a No Observed Effect Level (NOEL) of 11 mg/kg bw/day in rats .

  • Metabolic products like sulfones are generally non-genotoxic and rapidly excreted .

Isomer-Specific Reactivity

The compound exists as a mixture of isomers (e.g., 2-ethyl-4,6-dimethyl vs. 4-ethyl-2,6-dimethyl configurations) . Key differences include:

Isomer Reactivity Notes
2-Ethyl-4,6-dimethylHigher susceptibility to sulfur oxidation due to steric accessibility of S atoms.
4-Ethyl-2,6-dimethylSlower oxidation kinetics, attributed to electronic effects from substituent positioning .

Stability in Formulation

The compound’s stability in food matrices is influenced by pH and temperature:

Condition Stability Outcome Implications
Acidic pH (<4)Accelerated ring cleavageLimits use in acidic beverages or preserves .
Neutral to alkaline pHStable for >6 months at 25°CSuitable for baked goods and savory flavors .

Comparative Reactivity with Analogues

Reactivity trends among dithiazine derivatives highlight the impact of substituents:

Compound Oxidation Rate (Relative) Key Factor
This compound1.0 (Baseline)Balanced steric and electronic effects .
2,4,6-Trimethyldihydro-1,3,5-dithiazine1.5Increased electron density from methyl groups .
2-Isopropyl-4,6-dimethyldihydro-1,3,5-dithiazine0.7Steric hindrance from isopropyl group .

Scientific Research Applications

Flavoring Agent

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is primarily used as a flavoring agent in the food industry. It imparts a savory flavor and is utilized in various food products such as:

Food Product Usage Concentration (ppm)
Oils and Fats0.35 - 3.5
Meat and Dairy Flavors3 - 6
Soups and Seasonings4 - 8

The compound's sulfurous odor contributes to its effectiveness as a flavor enhancer, making it valuable in snack foods and sauces .

Fragrance Industry

In the fragrance sector, this compound serves as an important ingredient due to its unique scent profile. It is often included in formulations designed to evoke specific sensory experiences in personal care products and household items.

Pharmaceutical Research

Emerging research suggests potential applications of this compound in pharmaceuticals. Its structural similarities to other biologically active compounds could lead to the development of new therapeutic agents. Studies have indicated that related dithiazine compounds exhibit antimicrobial properties .

Material Sciences

The compound has been explored for its utility in material sciences, particularly in the development of novel materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Flavoring Efficacy

A study conducted by the European Food Safety Authority evaluated the safety and efficacy of various flavoring agents, including this compound. The results indicated that this compound does not pose safety concerns when used within established limits in food products .

Case Study 2: Antimicrobial Properties

Research published in scientific journals has highlighted the antimicrobial properties of related dithiazine compounds. In vitro tests demonstrated that these compounds could inhibit the growth of certain bacteria and fungi, suggesting potential for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dithiazine Family

Dithiazines with alkyl substituents are evaluated for flavoring applications. Key analogues include:

2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine (JECFA No. 1046)
  • CAS No.: 101517-87-7 (mixture of isomers)
  • Molecular Formula : C₉H₁₇NS₂
  • Key Differences: Substituents: Isobutyl (2-position) vs. ethyl (2-position) in the target compound. Physical Properties: Specific gravity 0.961–0.967; refractive index 1.488–1.492 .
2-Isopropyl-4,6-dimethyldihydro-1,3,5-dithiazine (JECFA No. 1047)
  • CAS No.: 104691-41-0 (mixture of isomers)
  • Molecular Formula : C₈H₁₅NS₂
  • Key Differences: Substituents: Isopropyl (2-position) introduces greater steric hindrance compared to ethyl. Regulatory Status: Not listed in the EU Register due to insufficient toxicity data .
5,6-Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine (FL-no: 15.113)
  • Molecular Formula : C₁₃H₂₅NS₂
  • Toxicity: A 90-day rat study established a NOAEL of 9.3 mg/kg bw/day, linked to urinary bladder effects .

Comparative Data Table

Compound Name Molecular Formula Substituents CAS No. NOAEL (mg/kg bw/day) Regulatory Status
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine C₇H₁₅NS₂ Ethyl (2), Methyl (4,6) 54717-13-4/14-5 11 (14-day rat) JECFA 2116; FEMA 4667
2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine C₉H₁₇NS₂ Isobutyl (2), Methyl (4,6) 101517-87-7 Insufficient data JECFA 1046; Not in EU Register
2-Isopropyl-4,6-dimethyldihydro-1,3,5-dithiazine C₈H₁₅NS₂ Isopropyl (2), Methyl (4,6) 104691-41-0 Not established JECFA 1047; Not in EU Register
5,6-Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine C₁₃H₂₅NS₂ Tris(2-methylpropyl) N/A 9.3 (90-day rat) EFSA-evaluated

Key Findings from Research

Substituent Effects on Toxicity: Ethyl-substituted dithiazines (e.g., JECFA 2116) exhibit higher NOAEL values (11 mg/kg bw/day) compared to bulkier analogues like tris(2-methylpropyl) derivatives (NOAEL 9.3 mg/kg bw/day), suggesting alkyl chain length inversely correlates with toxicity . Short-chain substituents (ethyl, methyl) may enhance metabolic clearance, reducing bioaccumulation risks.

Regulatory Gaps :

  • Isobutyl and isopropyl analogues lack robust toxicity data, limiting their approval in the EU .
  • EFSA emphasizes the need for long-term studies on dithiazine mixtures to address isomer-specific effects .

Flavoring Efficacy :

  • Ethyl-substituted dithiazines are preferred in food applications due to balanced volatility and stability. Isobutyl derivatives, while potent, face regulatory hurdles due to safety uncertainties .

Biological Activity

2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is a sulfur-containing heterocyclic compound with the molecular formula C7H15NS2 and a molecular weight of approximately 177.33 g/mol. This compound is characterized by its unique five-membered ring structure that includes two sulfur atoms and one nitrogen atom. Its distinct chemical properties have led to investigations into its biological activities, particularly in food science and pharmacology.

The synthesis of this compound typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions are critical for ensuring the formation of the desired product and often require controlled temperature and pH levels.

Key Properties

PropertyDetails
CAS No. 54717-14-5
Molecular Formula C7H15NS2
Molecular Weight 177.3 g/mol
IUPAC Name 2-ethyl-4,6-dimethyl-1,3,5-dithiazinane

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties
Studies suggest that sulfur-containing compounds can possess antioxidant properties. This may be beneficial in reducing oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage and may have implications for health-related applications.

2. Flavoring Agent
Due to its savory taste profile, this compound is evaluated for its potential as a flavoring agent in the food industry. Its derivatives are often utilized in food products to enhance flavor profiles.

3. Metabolic Pathways
The compound can be metabolized into various derivatives through processes such as oxidation and hydrolysis. These metabolites may exhibit different biological activities compared to the parent compound, necessitating further research into their safety and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the dithiazine family:

Study on Flavoring Safety
A dietary study conducted on rats evaluated the no-observed-effect level (NOEL) for mixtures of related dithiazines. The NOEL was found to be 11 mg/kg body weight per day, indicating a threshold for safe consumption levels in food applications .

Genotoxicity Assessments
Recent evaluations by the European Food Safety Authority (EFSA) included genotoxicity studies on related compounds. These studies are crucial for understanding the safety profile of sulfur-containing heterocycles like this compound in food products .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to changes in their activity and function. Understanding these interactions is essential for assessing its potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions of aldehydes with sulfur-containing reagents. For example, analogous dithiazines like 2,4,6-triethyl-5,6-dihydro-4H-1,3,5-dithiazine are synthesized by reacting propionaldehyde with aqueous ammonium sulfide in ethanol . Key steps include:
  • Reagent Ratios : Use a molar excess of ammonium sulfide (e.g., 0.18 mol) relative to the aldehyde (0.10 mol) to drive the reaction.
  • Temperature Control : Maintain reflux conditions (~78°C in ethanol) to ensure complete cyclization.
  • Purification : Employ column chromatography or distillation to isolate the target compound from byproducts such as 3,5-diethyl-1,2,4-trithiolane or N-propylidene derivatives .
  • Impurity Analysis : GC-MS is critical for identifying byproducts (e.g., 2,4,6-triethyl-tetrahydro-1,3,5-thiadiazine), while NMR (¹H and ¹³C) confirms structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • FTIR : Identify characteristic S–C–N stretching vibrations (1,050–1,250 cm⁻¹) and C–H bending modes of the dihydro ring .
  • NMR : ¹H NMR detects ethyl and methyl proton environments (δ 1.0–1.5 ppm for CH₃; δ 2.5–3.5 ppm for SCH₂), while ¹³C NMR resolves quaternary carbons in the heterocyclic ring .
  • Mass Spectrometry : High-resolution FTMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅NS₂ at m/z 189.08) and fragmentation patterns .
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for reactivity studies .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the in vivo toxicity of this compound, given conflicting data on dithiazine derivatives?

  • Methodological Answer :
  • Study Design :
  • Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring lethality, respiratory distress, and neurobehavioral effects at doses up to 2,000 mg/kg .
  • Subchronic Toxicity : Use 90-day dietary studies (e.g., Sprague-Dawley rats, 15/sex/group) with endpoints including histopathology, hematology, and organ weights. For structurally similar dithiazines, NOAELs of 1 mg/kg/day have been reported .
  • Data Contradictions : Some 14-day studies on dithiazine mixtures (e.g., 2-isobutyl/4-isobutyl isomers) showed no adverse effects at 10 mg/kg/day, but EFSA deemed these inadequate for risk assessment due to short duration and lack of mechanistic data .
  • Recommendation : Include genotoxicity assays (Ames test, micronucleus) to address EFSA concerns about α,β-unsaturated analogs .

Q. How can researchers resolve isomerization challenges during the synthesis or analysis of this compound?

  • Methodological Answer :
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to resolve positional isomers (e.g., 2-ethyl vs. 4-ethyl derivatives) .
  • Spectroscopic Differentiation :
  • ¹H NMR : Compare chemical shifts of ethyl groups in axial vs. equatorial positions.
  • GC-MS : Monitor unique fragmentation patterns (e.g., m/z 121 for ethyl-thiazine fragments) .
  • Case Study : For 2-isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine, isomer mixtures required advanced NMR (COSY, HSQC) to assign stereochemistry .

Q. What are the implications of EFSA's evaluation gaps for this compound in flavoring applications, and how should researchers address them?

  • Methodological Answer :
  • EFSA Gaps : The compound’s JECFA evaluation (FL-no: 15.135) lacks chronic toxicity and metabolism data, leading to its exclusion from the EU flavoring register .
  • Research Priorities :

Metabolism Studies : Use radiolabeled ¹⁴C-compounds in in vitro hepatocyte models to track metabolic pathways (e.g., sulfoxidation, ring-opening).

Exposure Assessment : Calculate MOE (Margin of Exposure) using MSDI (Maximized Survey-Derived Intake) and compare to thresholds from FGE.21Rev3 .

Structural Analogs : Cross-reference with thialdine (2,4,6-trimethyl-dithiazine), which has genotoxicity concerns due to nitroso derivatives .

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